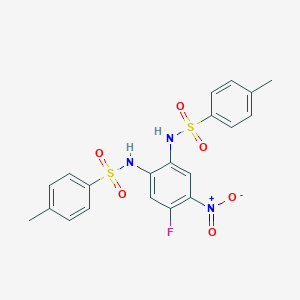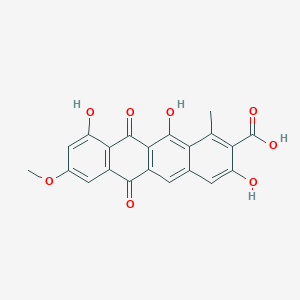
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been extensively studied for its potential in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride increases the levels of glutamate in the synaptic cleft, which can lead to increased excitatory activity in the brain. This increased activity has been shown to be beneficial in certain neurological disorders, such as epilepsy, where it can help to reduce seizure activity.
Efectos Bioquímicos Y Fisiológicos
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been shown to have a number of biochemical and physiological effects. One of the main effects is the increase in glutamate levels in the synaptic cleft, which can lead to increased excitatory activity in the brain. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is its potency as a glutamate transporter inhibitor. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride also has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to glutamate.
Direcciones Futuras
There are a number of potential future directions for research on 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. One area of focus is on developing more selective inhibitors of glutamate transporters, which could help to reduce the potential side effects of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. Another area of focus is on investigating the potential of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride in treating additional neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could also focus on developing new methods for delivering 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride to the brain, which could improve its effectiveness as a therapeutic agent.
Métodos De Síntesis
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is typically synthesized through a multi-step process, starting with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This is then reacted with glycine to form 2,3-dichlorophenylglycine, which is subsequently cyclized with formaldehyde to form 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been widely studied for its potential in treating various neurological disorders. One of the main applications of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been investigated for its potential in treating stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
Propiedades
Número CAS |
117592-95-7 |
|---|---|
Nombre del producto |
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride |
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
1,4,5,8-tetrahydro-2,3-benzoxazine-3-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c10-9(12)11-5-7-3-1-2-4-8(7)6-13-11/h1-2H,3-6H2 |
Clave InChI |
MDNPVQSDVDTAME-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
SMILES canónico |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
Sinónimos |
3H-2,3-Benzoxazine-3-carbonyl chloride, 1,4,5,8-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



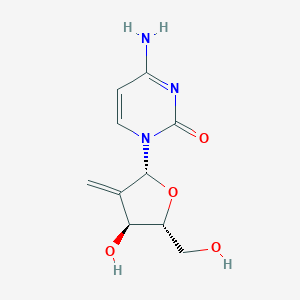
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
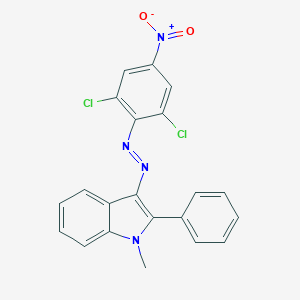
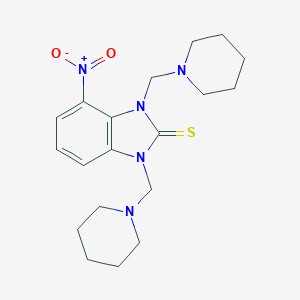
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

